ethyl 4-(4-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(4-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-chlorobenzamido group at position 4, a 2-methylphenyl group at position 1, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 4-[(4-chlorobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-16(23-20(27)14-8-10-15(22)11-9-14)12-18(26)25(24-19)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCSJAHNBPJLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced via an amide coupling reaction between the dihydropyridazine intermediate and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other ethyl-substituted dihydropyridazine derivatives reported in the literature. Below is a detailed comparison based on substituents, physical properties, and synthesis yields (where available):
Table 1: Structural and Physical Comparison of Ethyl Dihydropyridazine Derivatives
Key Observations:
Substituent Effects on Yield and Reactivity :
- The 4-hydroxyphenyl derivative (12d) exhibits the highest yield (95%), likely due to the electron-donating hydroxyl group enhancing reactivity during synthesis . In contrast, electron-withdrawing groups (e.g., trifluoromethyl in 12g) reduce yields (40%) . The target compound’s 4-chlorobenzamido group, being electron-withdrawing, may similarly hinder reactivity, though synthesis data are unavailable.
Melting Point Trends: Derivatives with polar substituents (e.g., hydroxyl in 12d) show elevated melting points (220–223°C), attributed to hydrogen bonding . The target compound’s 4-chlorobenzamido group may similarly increase melting points compared to nonpolar substituents (e.g., methyl or methoxy).
Positional Substituent Variations: The position 1 2-methylphenyl group in the target compound and ’s derivative may enhance lipophilicity compared to halogenated or nitrated phenyl groups in . The position 4 4-chlorobenzamido group in the target compound introduces an amide linkage, contrasting with methyl () or methoxy () groups. This difference could influence solubility and bioactivity.
Synthetic Feasibility :
- Commercial availability of analogs like ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate () suggests scalable synthesis routes for related compounds .
Limitations:
- Biological activity data (e.g., receptor binding) are absent, preventing functional comparisons.
Biological Activity
Ethyl 4-(4-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 941915-60-2) is a synthetic organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its complex structure and potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN3O4, with a molecular weight of 411.84 g/mol. The compound features several functional groups that contribute to its biological activity:
- Pyridazine ring : Central to its structure, influencing its reactivity and interaction with biological targets.
- Chlorobenzamido group : Potentially enhancing its pharmacological properties.
- Ethyl ester : Affecting solubility and bioavailability.
The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that the compound may exert its effects through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thereby modulating metabolic pathways.
- Receptor Interaction : It could bind to cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Gene Expression Modulation : The compound may affect the expression of genes associated with inflammation and cancer progression.
Anti-inflammatory Effects
The potential anti-inflammatory activity of this compound is supported by the presence of the chlorobenzamido group, which has been associated with reduced inflammatory responses in various models .
Anticancer Properties
Preliminary studies suggest that compounds within the pyridazine class can induce apoptosis in cancer cells. This compound's structure may facilitate interactions with cancer-related molecular targets, leading to growth inhibition in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activities of pyridazine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-(4-chlorobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of chlorobenzamide derivatives with pyridazine intermediates. Key steps include:
- Use of palladium on carbon (Pd/C) as a catalyst for hydrogenation or coupling reactions .
- Solvent selection (e.g., dichloromethane or ethanol) to stabilize intermediates and improve yield .
- Temperature control (60–80°C) and pH adjustment (neutral to slightly acidic) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can structural confirmation and purity be validated for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for the chlorobenzamido (δ 7.4–7.6 ppm) and dihydropyridazine (δ 6.2–6.5 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity .
- Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 407.42 (M+H⁺) .
Q. What are the key physicochemical properties influencing reactivity?
- Methodological Answer :
- Solubility : Low in water (<0.1 mg/mL), moderate in DMSO (15–20 mg/mL) .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at -20°C in inert atmospheres .
- Reactive Sites : The ester group undergoes hydrolysis, while the chlorobenzamido moiety participates in nucleophilic substitutions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer :
- Comparative Studies : Replace the 4-chlorobenzamido group with fluorophenyl or methoxybenzamido analogs to assess binding affinity changes .
- Biological Assays : Test modified compounds against kinase targets (e.g., EGFR or CDK2) using fluorescence polarization assays.
- Data Interpretation : Chlorine substituents enhance binding affinity by 2–3× compared to methoxy groups due to hydrophobic interactions .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1M17) to model binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies, correlating with experimental IC₅₀ values .
Q. How should contradictory data on reaction yields be resolved?
- Methodological Answer :
- Parameter Screening : Optimize catalyst loading (e.g., 5–10% Pd/C) and reaction time (12–24 hrs) using Design of Experiments (DoE) .
- Spectroscopic Validation : Use in-situ IR to monitor ester hydrolysis and intermediate formation .
- Yield Discrepancies : Trace impurities (e.g., unreacted starting materials) via LC-MS and adjust quenching protocols .
Q. What strategies improve selectivity in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Temporarily block the pyridazine NH with Boc groups during chlorobenzamido coupling .
- Flow Chemistry : Use microreactors to control residence time and reduce side-product formation .
- Catalyst Tuning : Replace Pd/C with Pd(OAc)₂ for regioselective C–N bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
